molecular formula C31H45FN4O10 B1574920 Z-LE(OMe)VD(OMe)-FMK

Z-LE(OMe)VD(OMe)-FMK

Cat. No.: B1574920
M. Wt: 652.7174
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LE(OMe)VD(OMe)-FMK is a cell-permeable, irreversible caspase-4 inhibitor that blocks apoptosis by targeting the enzymatic activity of caspase-4, a key mediator of inflammatory and endoplasmic reticulum (ER) stress-induced apoptosis . Structurally, it belongs to the carbobenzoxy (Z)-based fluoromethyl ketone (FMK) inhibitor family, which utilizes a peptide sequence (LEVD in this case) to confer specificity. These inhibitors covalently bind to caspases, preventing substrate cleavage. This compound has been used in studies investigating ER stress pathways, such as in multiple myeloma, where caspase-4 activation contributes to cyclin D1-mediated apoptosis .

Properties

Molecular Formula

C31H45FN4O10

Molecular Weight

652.7174

Purity

95/98%

Origin of Product

United States

Comparison with Similar Compounds

Selectivity and Structural Features

Caspase inhibitors in the Z-FMK family are differentiated by their tetrapeptide sequences, which determine target specificity. Below is a comparative analysis of key compounds:

Compound Name Target Caspase Molecular Weight Molecular Formula CAS Number Selectivity Notes
Z-LE(OMe)VD(OMe)-FMK Caspase-4 Not explicitly reported Presumed C₃₀H₄₃FN₄O₁₁* Not explicitly reported Selective for caspase-4; used in ER stress studies .
Z-VAD(OMe)-FMK Pan-caspase 465.35 C₁₉H₂₈FN₃O₇ 187389-52-2 Broad-spectrum; also inhibits cysteine cathepsins, reducing specificity .
Z-D(OMe)E(OMe)VD(OMe)-FMK Caspase-3/7 654.68 C₃₀H₄₃FN₄O₁₁ 210344-93-7 Selective for caspase-3/7; used in studies where caspase-3 activation is critical .
Z-LE(OMe)TD(OMe)-FMK Caspase-8 654.68 C₃₀H₄₃FN₄O₁₁ 210344-93-7 Caspase-8-specific; critical for death receptor-mediated apoptosis and viral replication studies .
Z-LE(OMe)HD(OMe)-FMK Caspase-9 690.70 C₃₂H₄₃FN₆O₁₀ Not explicitly reported Mitochondrial pathway inhibitor; blocks caspase-9 in intrinsic apoptosis .

*Inferred from structurally similar compounds (e.g., Z-LE(OMe)TD(OMe)-FMK).

Functional Roles in Research

  • This compound :

    • Inhibits caspase-4 in ER stress models, such as cyclin D1-driven apoptosis in multiple myeloma .
    • Often used alongside proteasome inhibitors (e.g., bortezomib) to dissect caspase-4-dependent pathways .
  • Z-VAD(OMe)-FMK: Broadly suppresses apoptosis but lacks specificity; failed to rescue caspase-independent cell death in nasopharyngeal carcinoma models .
  • Z-D(OMe)E(OMe)VD(OMe)-FMK (caspase-3/7 inhibitor): Critical in studies demonstrating caspase-3’s role in mitomycin C-induced apoptosis . Ineffective in reversing ginsenoside CK-induced cell death, highlighting context-dependent caspase activation .
  • Z-LE(OMe)TD(OMe)-FMK (caspase-8 inhibitor): Reduces PEDV-N protein levels in coronavirus-infected cells, proving caspase-8’s role in viral replication . Synergizes with DR5 knockdown to suppress viral entry, suggesting dual roles for DR5 in apoptosis and viral lifecycle .
  • Z-LE(OMe)HD(OMe)-FMK (caspase-9 inhibitor): Blocks caspase-9 in eosinophil cationic protein (ECP)-induced apoptosis in lung epithelial cells . Attenuates trifluoperazine-induced apoptosis in colorectal cancer cells, confirming mitochondrial pathway involvement .

Key Research Findings and Limitations

Compound Key Finding Limitation
This compound Essential for studying ER stress-apoptosis crosstalk in myeloma . Limited data on off-target effects or in vivo efficacy.
Z-VAD(OMe)-FMK Useful for initial apoptosis screening but unreliable for specific pathways . Non-specific inhibition complicates mechanistic studies.
Z-LE(OMe)TD(OMe)-FMK Identifies caspase-8 as a therapeutic target for coronaviruses . Additive effects with DR5 knockdown suggest non-apoptotic DR5 roles .
Z-LE(OMe)HD(OMe)-FMK Validates caspase-9’s role in ROS-mediated apoptosis . Variable efficacy depending on cell type and stress context .

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